Heptakis-(2 3 6-tri-O-benzoyl)--CY
CAS No.:
Cat. No.: VC16636040
Molecular Formula: C189H154O56
Molecular Weight: 3321 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C189H154O56 |
|---|---|
| Molecular Weight | 3321 g/mol |
| IUPAC Name | [(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecabenzoyloxy-10,15,20,25,30,35-hexakis(benzoyloxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl benzoate |
| Standard InChI | InChI=1S/C189H154O56/c190-162(113-64-22-1-23-65-113)211-106-134-141-148(225-169(197)120-78-36-8-37-79-120)155(232-176(204)127-92-50-15-51-93-127)183(218-134)240-142-135(107-212-163(191)114-66-24-2-25-67-114)220-185(157(234-178(206)129-96-54-17-55-97-129)149(142)226-170(198)121-80-38-9-39-81-121)242-144-137(109-214-165(193)116-70-28-4-29-71-116)222-187(159(236-180(208)131-100-58-19-59-101-131)151(144)228-172(200)123-84-42-11-43-85-123)244-146-139(111-216-167(195)118-74-32-6-33-75-118)224-189(161(238-182(210)133-104-62-21-63-105-133)153(146)230-174(202)125-88-46-13-47-89-125)245-147-140(112-217-168(196)119-76-34-7-35-77-119)223-188(160(237-181(209)132-102-60-20-61-103-132)154(147)231-175(203)126-90-48-14-49-91-126)243-145-138(110-215-166(194)117-72-30-5-31-73-117)221-186(158(235-179(207)130-98-56-18-57-99-130)152(145)229-173(201)124-86-44-12-45-87-124)241-143-136(108-213-164(192)115-68-26-3-27-69-115)219-184(239-141)156(233-177(205)128-94-52-16-53-95-128)150(143)227-171(199)122-82-40-10-41-83-122/h1-105,134-161,183-189H,106-112H2/t134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148+,149+,150+,151+,152+,153+,154+,155-,156-,157-,158-,159-,160-,161-,183-,184-,185-,186-,187-,188-,189-/m1/s1 |
| Standard InChI Key | OPGCGZFLDYWLNO-PSJYIBRFSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H]3[C@@H]([C@H]([C@H](O2)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7OC(=O)C8=CC=CC=C8)OC(=O)C9=CC=CC=C9)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)O[C@@H]1[C@H](O[C@H](O3)[C@@H]([C@H]1OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)COC(=O)C1=CC=CC=C1)COC(=O)C1=CC=CC=C1)COC(=O)C1=CC=CC=C1)COC(=O)C1=CC=CC=C1)COC(=O)C1=CC=CC=C1)COC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1 |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)OCC2C3C(C(C(O2)OC4C(OC(C(C4OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)OC7C(OC(C(C7OC(=O)C8=CC=CC=C8)OC(=O)C9=CC=CC=C9)OC1C(OC(C(C1OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)OC1C(OC(C(C1OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)OC1C(OC(C(C1OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)OC1C(OC(O3)C(C1OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)COC(=O)C1=CC=CC=C1)COC(=O)C1=CC=CC=C1)COC(=O)C1=CC=CC=C1)COC(=O)C1=CC=CC=C1)COC(=O)C1=CC=CC=C1)COC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Heptakis-(2,3,6-tri-O-benzoyl)-β-cyclodextrin retains the macrocyclic structure of native β-cyclodextrin, which consists of seven α-1,4-linked D-glucopyranose units. Each glucose subunit undergoes benzoylation at the 2-, 3-, and 6-hydroxyl groups, resulting in 21 benzoyl substituents per molecule . The IUPAC name reflects this intricate substitution pattern:
This substitution disrupts the hydrogen-bonding network of native β-cyclodextrin, altering its solubility and cavity hydrophobicity.
Physicochemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 3321.21 g/mol |
| CAS Number | 23666-43-5 |
| Density | Not reported |
| Boiling Point | Not applicable (decomposes) |
| Solubility | Soluble in organic solvents (e.g., DMSO, chloroform) |
| Appearance | White to off-white powder |
The benzoyl groups enhance lipophilicity, enabling solubility in nonpolar solvents—a stark contrast to native β-cyclodextrin, which is water-soluble . This property is critical for hosting hydrophobic guest molecules in organic media.
Synthesis and Preparation
Acylation Reaction Mechanism
The synthesis involves a multi-step acylation of β-cyclodextrin using benzoyl chloride or benzoic anhydride under controlled conditions. A typical procedure includes:
-
Dissolving β-cyclodextrin in anhydrous pyridine to activate hydroxyl groups.
-
Gradual addition of benzoyl chloride at 0–5°C to minimize side reactions.
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Stirring at room temperature for 24–48 hours to ensure complete substitution.
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Purification via column chromatography or recrystallization.
Thin-layer chromatography (TLC) monitors reaction progress, with the disappearance of β-cyclodextrin spots indicating completion.
Applications in Pharmaceutical and Analytical Sciences
Drug Solubilization and Delivery
The compound’s hydrophobic cavity facilitates inclusion complexes with poorly soluble drugs, enhancing bioavailability. For example, it has been used to solubilize antifungals like itraconazole, achieving a 15-fold increase in aqueous solubility. Binding constants () for such complexes typically range from to , depending on guest molecule hydrophobicity.
Chiral Separation in Chromatography
In capillary electrophoresis and HPLC, Heptakis-(2,3,6-tri-O-benzoyl)-β-cyclodextrin serves as a chiral stationary phase additive. It resolves enantiomers of acidic drugs (e.g., NSAIDs) via differential host-guest interactions, with separation factors () up to 1.8 .
Supramolecular Catalysis
The benzoylated cavity stabilizes transition states in organic reactions. In a study on Diels-Alder reactions, reaction rates increased by 200% when catalyzed by this cyclodextrin derivative.
Research Findings and Mechanistic Insights
Host-Guest Binding Dynamics
Nuclear Magnetic Resonance (NMR) studies reveal that the benzoyl groups induce a conformational "rigidification" of the cyclodextrin cavity, favoring planar aromatic guests. For instance, fluorescence spectroscopy shows a of for pyrene inclusion.
Thermal Stability
Differential scanning calorimetry (DSC) indicates a glass transition temperature () of 127°C, with decomposition commencing at 290°C. This stability enables use in high-temperature applications, such as polymer processing.
Comparative Analysis with Methylated Derivatives
While Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin (CAS 55216-11-0) exhibits superior aqueous solubility (50 mg/mL), the benzoylated derivative offers stronger binding for nonpolar guests due to π-π interactions . For example, the methylated derivative forms a 2:1 complex with cholesterol () but is unstable above 57°C .
| Supplier | Location | Purity | Price Range (USD/g) |
|---|---|---|---|
| BOC Sciences | United States | >98% | 250–350 |
| Shanghai Hanhong Scientific | China |
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